![molecular formula C11H5F5O2 B5505391 2-(pentafluoroethyl)-4H-chromen-4-one](/img/structure/B5505391.png)
2-(pentafluoroethyl)-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(pentafluoroethyl)-4H-chromen-4-one involves several strategies, highlighting the versatility and reactivity of these molecular structures. For instance, the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one demonstrates the use of active electrophilic trifluoromethylthio species under mild conditions, showcasing the potential for creating variously substituted chromen-4-ones (Xiang & Yang, 2014). Additionally, Duda et al. (2011) accomplished the efficient synthesis of 2-perfluoroalkyl 4H-chromen-3-ylphosphonates through regioselective cycloaddition, further illustrating the synthetic accessibility of fluorinated chromen-4-ones (Duda, Tverdomed, & Röschenthaler, 2011).
Scientific Research Applications
Synthetic Strategies and Derivatives
A significant aspect of research on 2-(pentafluoroethyl)-4H-chromen-4-one involves its synthesis and the development of its derivatives. For instance, Xiang and Yang (2014) demonstrated a facile and efficient synthetic strategy to create 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting the importance of such compounds in chemical synthesis (Xiang & Yang, 2014). Similarly, Duda et al. (2011) focused on the efficient synthesis of 2-perfluoroalkyl 4H-chromen-3-ylphosphonates, which are derivatives of 4H-chromen-4-one, demonstrating the compound's versatility in chemical reactions (Duda, Tverdomed, & Röschenthaler, 2011).
Catalysis and Reaction Mechanisms
Research has also explored the use of 4H-chromen-4-one derivatives in catalysis. For instance, Maleki et al. (2017) investigated the one-pot synthesis of some 2-amino-4H-chromene derivatives using triethanolamine as a novel reusable organocatalyst (Maleki, Baghayeri, Sheikh, Babaee, & Farhadi, 2017). Furthermore, Kumar and Rao (2012) reported an eco-friendly, one-pot synthesis of 4H-chromenes using Ba(OTf)2 as a catalyst, showcasing the environmental benefits of such synthetic methods (Kumar & Rao, 2012).
Biological Applications and Interaction Studies
Beyond synthesis and catalysis, the interaction of 4H-chromen-4-one derivatives with biological systems and other materials has been a subject of interest. Al-Otaibi et al. (2020) conducted spectroscopic analysis and quantum mechanical studies of benzopyran analogues, including 4H-chromen-4-one derivatives, to understand their stability and reactivity, which has implications in pharmaceuticals (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
Novel Synthesis Methods
Innovations in the synthesis of 4H-chromen-4-one derivatives are also notable. Manouchehri et al. (2018) described the preparation and characterization of a novel nanocatalyst for synthesizing 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromens, demonstrating the potential for nanotechnology in this field (Manouchehri, Sadeghi, Najafi, & Mosslemin, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5O2/c12-10(13,11(14,15)16)9-5-7(17)6-3-1-2-4-8(6)18-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZJMVWZHYXCQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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